2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- is a complex organic compound known for its significant role in plant defense mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- typically involves multiple steps, starting from readily available precursors. The process often includes glycosylation reactions where a glucopyranosyl group is introduced to the benzoxazinone core. Specific reaction conditions, such as the use of trimethylsilyl trifluoromethanesulfonate as a catalyst, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes, optimized for efficiency and cost-effectiveness. The use of biocatalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Various substitution reactions can introduce different functional groups to the benzoxazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s role in plant defense mechanisms makes it a valuable tool for studying plant-pathogen interactions.
Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored for therapeutic applications.
Industry: The compound’s unique properties make it suitable for developing new materials and agrochemicals.
Mechanism of Action
The mechanism by which 2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- exerts its effects involves several molecular targets and pathways. In plants, it acts as a defense compound by inhibiting the growth of pathogens through the production of reactive oxygen species and other toxic intermediates. The compound’s interaction with specific enzymes and receptors is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, known for its simpler structure and similar biological activities.
4-(beta-D-Glucopyranosyloxy)-2-hydroxy-7-methoxy-benzoxazinone: A closely related compound with slight structural variations.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- stands out due to its specific glycosylation pattern, which enhances its solubility and biological activity. This unique structure allows for more diverse applications and interactions compared to its analogs.
Properties
IUPAC Name |
2-hydroxy-7-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-14(22)13(21)16(7)26-15-12(20)11(19)10(18)9(5-17)25-15/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14?,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXQVNSWUPWLLC-RLWRILBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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